2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate
Overview
Description
2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate (also known as 2-t-Butyl 4-methyl 2-azabicyclohexane-2,4-dicarboxylate or 2-t-BMB) is a synthetic compound that has been used in scientific research for a variety of applications. It has been found to have biochemical and physiological effects and has been studied for its potential to act as a catalyst in laboratory experiments.
Scientific Research Applications
Synthesis Methods
Stereoselective Synthesis : Research by Bakonyi et al. (2013) outlines a method for synthesizing all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This process achieved either pure cis or trans acid through reaction condition adjustments and optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase. These stereoisomers are significant as unnatural amino acids, indicating their potential in peptide and protein studies (Bakonyi et al., 2013).
Efficient Scalable Synthesis : Maton et al. (2010) developed an efficient scalable route to synthesize a similar compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, with significant improvements over original methods. This synthesis involved an innovative approach starting from a commercially available chiral lactone, highlighting the compound's potential in large-scale applications (Maton et al., 2010).
Chemical Structure and Properties
Conformational Studies : Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine using a 2-substituted 7-azabicyclo[2.2.1]heptane. This study highlights the use of azabicyclo compounds in creating biochemically relevant structures, which can be crucial for understanding protein and enzyme functions (Hart & Rapoport, 1999).
Molecular Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its molecular structure. This compound, with a bicyclo[2.2.2]octane structure, was characterized using NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. Such studies are crucial for understanding the chemical and physical properties of azabicyclo compounds (Moriguchi et al., 2014).
Applications in Medicinal Chemistry
- Analgesic Potency Studies : Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating their potential as nonnarcotic analgesic agents. This research is crucial for understanding the therapeutic applications of azabicyclo compounds in pain management (Epstein et al., 1981).
properties
IUPAC Name |
2-O-tert-butyl 4-O-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-8(10(14)16-4)7-5-9(7)13/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZGUPXEYDZQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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